1H-Tetrazole, 5,5'-methylenebis[1-(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Tetrazole, 5,5’-methylenebis[1-(2-methylphenyl)- is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This specific compound features two tetrazole rings connected by a methylene bridge, with each tetrazole ring substituted by a 2-methylphenyl group. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various applications, including medicinal chemistry, materials science, and coordination chemistry .
Preparation Methods
The synthesis of 1H-Tetrazole, 5,5’-methylenebis[1-(2-methylphenyl)- typically involves the reaction of nitriles with sodium azide in the presence of catalysts. Common synthetic routes include:
Microwave-Assisted Synthesis: This method accelerates the reaction between nitriles and sodium azide, resulting in high yields of tetrazoles.
Heterogeneous Catalysis: Zinc salts or silica-supported sodium hydrogen sulfate can be used as catalysts to facilitate the reaction under mild conditions.
L-Proline Catalysis: L-proline serves as an environmentally benign catalyst, enabling the synthesis of tetrazoles from a broad range of substrates.
Chemical Reactions Analysis
1H-Tetrazole, 5,5’-methylenebis[1-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced products.
Substitution: Tetrazoles can participate in substitution reactions, where the tetrazole ring is replaced by other functional groups. Common reagents used in these reactions include sodium azide, iodine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Tetrazole, 5,5’-methylenebis[1-(2-methylphenyl)- has several scientific research applications:
Medicinal Chemistry: Tetrazoles are used as bioisosteric replacements for carboxylic acids in drug design.
Materials Science: Tetrazoles are employed in the development of high-energy-density materials due to their high nitrogen content and stability.
Coordination Chemistry: Tetrazoles act as ligands in coordination complexes, contributing to the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-Tetrazole, 5,5’-methylenebis[1-(2-methylphenyl)- involves its interaction with molecular targets through its tetrazole rings. The nitrogen atoms in the tetrazole rings can coordinate with metal ions, forming stable complexes. Additionally, the compound’s high nitrogen content and electron density make it reactive towards various chemical species, enabling its use in diverse applications .
Comparison with Similar Compounds
1H-Tetrazole, 5,5’-methylenebis[1-(2-methylphenyl)- can be compared with other similar compounds, such as:
Di(1H-tetrazol-5-yl)methanone oxime: This compound also features two tetrazole rings and is used in the development of energetic materials.
5-Substituted 1H-Tetrazoles: These compounds are commonly used in medicinal chemistry as bioisosteric replacements for carboxylic acids.
The uniqueness of 1H-Tetrazole, 5,5’-methylenebis[1-(2-methylphenyl)- lies in its specific substitution pattern and the presence of a methylene bridge, which imparts distinct properties and reactivity compared to other tetrazole derivatives.
Properties
CAS No. |
105678-56-6 |
---|---|
Molecular Formula |
C17H16N8 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-(2-methylphenyl)-5-[[1-(2-methylphenyl)tetrazol-5-yl]methyl]tetrazole |
InChI |
InChI=1S/C17H16N8/c1-12-7-3-5-9-14(12)24-16(18-20-22-24)11-17-19-21-23-25(17)15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3 |
InChI Key |
KIPDAJMOTCBPIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)CC3=NN=NN3C4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.